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Introduction
AZD3514 is a first-in-class, orally bioavailable, selective androgen receptor (AR) down-

regulator (SARD) that also inhibits androgen-dependent and -independent AR signaling.[1][2]

Unlike traditional anti-androgen therapies that primarily block ligand binding, AZD3514 exhibits

a dual mechanism of action by not only inhibiting the nuclear translocation of the AR but also

by reducing the overall levels of the AR protein.[1][2][3] This novel approach held promise for

the treatment of castration-resistant prostate cancer (CRPC), where AR signaling remains a

key driver of disease progression. This technical guide provides an in-depth overview of the

early phase I clinical trial results for AZD3514, including detailed experimental protocols and a

summary of the quantitative data.

Mechanism of Action
AZD3514 modulates AR signaling through two distinct mechanisms. Firstly, it inhibits the

ligand-driven nuclear translocation of the AR. Secondly, it leads to a down-regulation of AR

protein levels. This dual action suggests that AZD3514 could be effective in both androgen-

dependent and androgen-independent conditions, potentially overcoming resistance

mechanisms that emerge with conventional anti-androgen therapies. Preclinical studies

demonstrated that AZD3514 could inhibit the growth of androgen-dependent prostate tumors

and also showed anti-tumor activity in a mouse model of CRPC.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b612185?utm_src=pdf-interest
https://www.benchchem.com/product/b612185?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3769207/
https://pubmed.ncbi.nlm.nih.gov/23861347/
https://www.benchchem.com/product/b612185?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3769207/
https://pubmed.ncbi.nlm.nih.gov/23861347/
https://aacrjournals.org/cancerres/article/72/8_Supplement/3848/580717/Abstract-3848-Preclinical-profile-of-AZD3514-A
https://www.benchchem.com/product/b612185?utm_src=pdf-body
https://www.benchchem.com/product/b612185?utm_src=pdf-body
https://www.benchchem.com/product/b612185?utm_src=pdf-body
https://www.benchchem.com/product/b612185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytoplasm

Nucleus

Androgen

Androgen Receptor (AR)

Binds

HSP

Complexes with

AR Dimer

Translocation &
Dimerization

AZD3514

Inhibits
Ligand Binding

Promotes
Degradation

Inhibits Nuclear
Translocation

Androgen Response
Element (ARE)

Binds to

Gene Expression
(e.g., PSA, TMPRSS2)

Regulates

Click to download full resolution via product page

Caption: AZD3514 dual mechanism of action on the androgen receptor signaling pathway.

Phase I Clinical Trial Design and Protocols
Two parallel first-in-human phase I studies were conducted to evaluate the safety, tolerability,

pharmacokinetics, and preliminary anti-tumor activity of AZD3514 in patients with advanced

CRPC.
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Study 1 (NCT01162395): This study involved a dose-escalation design with two schedules.

Schedule A: Once-daily (QD) oral administration of AZD3514.

Schedule B: Twice-daily (BID) oral administration of AZD3514, initiated to increase drug

exposure based on pharmacokinetic assessments.

Study 2 (NCT01351688): This study explored a once-daily (QD) oral dosing schedule.

Patient Population: Patients enrolled had metastatic CRPC and had progressed on prior

hormonal therapies.

Dose Escalation: A standard 3+3 dose-escalation design was employed. The starting dose in

Study 1 (Schedule A) was 100 mg QD, and in Schedule B was 1000 mg BID. In Study 2, the

starting dose was 250 mg QD. The formulation was switched from capsules to tablets at the

1000 mg QD dose level in Study 1.

Assessments:

Safety and Tolerability: Adverse events (AEs) were monitored and graded according to the

National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Dose-limiting toxicities (DLTs) were defined in the protocol.

Pharmacokinetics: Plasma concentrations of AZD3514 were measured to assess its

absorption, distribution, metabolism, and excretion.

Anti-tumor Activity: Prostate-specific antigen (PSA) levels were monitored, and tumor

responses were assessed using Response Evaluation Criteria in Solid Tumors (RECIST)

1.1.
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Caption: Workflow of the two parallel phase I clinical trials for AZD3514.

Preclinical Experimental Protocols
The preclinical characterization of AZD3514 involved a series of in vitro and in vivo

experiments to elucidate its mechanism of action and anti-tumor activity.

Cell Lines:

LNCaP and LAPC4 human prostate cancer cell lines (androgen-sensitive).
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VCaP human prostate cancer cell line (expresses wild-type AR).

DU145 human prostate cancer cell line (AR-negative).

HCT116 human colon carcinoma cell line (AR-negative).

U2OS human osteosarcoma cells transfected with AR.

In Vitro Assays:

Cell Proliferation Assays: LNCaP and LAPC4 cells were grown in steroid-free media

supplemented with dihydrotestosterone (DHT), and cell numbers were determined after 7

days of treatment with AZD3514 or enzalutamide.

Gene Expression Analysis (RT-PCR): The expression of AR-regulated genes, such as PSA

and TMPRSS2, was measured in LNCaP and LAPC4 cells after 24 hours of treatment with

AZD3514 in the presence or absence of DHT.

Western Blot Analysis: The effect of AZD3514 on AR protein levels was assessed in LNCaP

and LAPC4 cells after 24 hours of treatment. The impact on cytoplasmic and nuclear AR

levels was also investigated.

AR Nuclear Translocation Assay: The ability of AZD3514 to inhibit androgen-induced

translocation of AR from the cytoplasm to the nucleus was examined in LNCaP and U2OS-

AR cells.

In Vivo Models:

Hershberger Assay: The in vivo AR antagonist activity of AZD3514 was evaluated in

castrated rats by assessing its ability to inhibit testosterone-induced increases in the weight

of seminal vesicles and ventral prostate.

Dunning R3327H Rat Prostate Adenocarcinoma Model: The anti-tumor efficacy of once-daily

oral administration of AZD3514 was evaluated in male Copenhagen rats bearing these

androgen-dependent tumors.
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HID28 Mouse Model of CRPC: The activity of a structurally related compound, ARD1, was

assessed in this androgen-independent patient-derived xenograft model.

Clinical Trial Results
A total of 70 patients with CRPC were treated across the two phase I studies.

Patient Demographics and Dosing:

Study Number of Patients Dosing Schedule Starting Dose

Study 1 49

35 (Schedule A) QD 100 mg

14 (Schedule B) BID 1000 mg

Study 2 13 QD 250 mg

Combined

8 of the 70 patients

received AZD3514

with abiraterone.

Safety and Tolerability:

The most frequently reported drug-related adverse events were nausea and vomiting. A dose

of 2000 mg BID was considered non-tolerable due to Grade 2 nausea and vomiting. No

adverse events met the protocol-defined criteria for dose-limiting toxicity.

Adverse Event
Grade 1/2 Frequency
(N=70)

Grade 3 Frequency (N=70)

Nausea 79% (55 patients) 1.4% (1 patient)

Vomiting 49% (34 patients) 1.4% (1 patient)

Other common side effects included tiredness, lack of energy, loss of appetite, indigestion,

diarrhea, and constipation.
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Anti-Tumor Activity:

AZD3514 demonstrated moderate anti-tumor activity in this heavily pre-treated patient

population.

Efficacy Endpoint Result

PSA Declines (≥50%) 13% (9 out of 70 patients)

Objective Soft Tissue Responses (RECIST 1.1) 17% (4 out of 24 evaluable patients in Study 1)

Disease Stabilization at 6 months
30 out of 70 patients had no sign of cancer

worsening.

Disease Stabilization at 1 year
15 out of 70 patients had no sign of cancer

worsening.

Conclusion
The two parallel phase I clinical trials demonstrated that AZD3514 has moderate anti-tumor

activity in patients with advanced CRPC. The observed PSA declines, objective soft tissue

responses, and durable disease stabilizations provide a rationale for the continued

development of selective androgen receptor down-regulators (SARDs). However, the clinical

utility of AZD3514 was limited by significant levels of nausea and vomiting, which made the

highest safe dose unacceptable as a long-term treatment. These studies highlighted the

potential of the SARD therapeutic class and underscored the need for future research into

related compounds with more favorable side effect profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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